Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(4-methoxybenzamido)-4-methylthiophene-3-carboxylate
Description
Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(4-methoxybenzamido)-4-methylthiophene-3-carboxylate is a thiophene-based derivative with a complex substitution pattern. Its structure includes:
- A methyl ester at position 3 of the thiophene ring.
- A 4-methyl group at position 2.
- A carbamoyl group at position 5, linked to a 2-ethoxyphenyl moiety.
- A 4-methoxybenzamido group at position 2.
This compound belongs to a class of molecules designed for pharmaceutical applications, particularly in targeting enzymes or receptors where substituent electronic and steric properties modulate activity .
Properties
Molecular Formula |
C24H24N2O6S |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
methyl 5-[(2-ethoxyphenyl)carbamoyl]-2-[(4-methoxybenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H24N2O6S/c1-5-32-18-9-7-6-8-17(18)25-22(28)20-14(2)19(24(29)31-4)23(33-20)26-21(27)15-10-12-16(30-3)13-11-15/h6-13H,5H2,1-4H3,(H,25,28)(H,26,27) |
InChI Key |
LSEJULCSUASSTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=C(C=C3)OC)C(=O)OC)C |
Origin of Product |
United States |
Biological Activity
Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(4-methoxybenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 468.52 g/mol. Its structure features a thiophene ring substituted with various functional groups, including carbamoyl and amido groups, which contribute to its biological activity.
1. Anticancer Properties
Preliminary studies suggest that this compound exhibits anticancer properties . Research indicates that it may inhibit specific cancer cell lines by interfering with cellular signaling pathways. For instance, it has shown potential in inhibiting the activity of certain kinases involved in cancer progression.
A study performed on various cancer cell lines demonstrated that the compound could induce apoptosis and inhibit proliferation, suggesting its role as a potential chemotherapeutic agent. The mechanism of action is believed to involve the modulation of enzyme activity or receptor interactions, leading to altered cellular responses.
2. Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties . In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, which are crucial mediators in inflammatory processes. This effect may be beneficial in treating conditions characterized by excessive inflammation.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to cancer and inflammation.
- Receptor Modulation : It could alter the activity of receptors that play a role in cellular signaling, thereby affecting cell survival and proliferation.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thiophene ring.
- Introduction of the ethoxy and methoxy groups through electrophilic substitution.
- Carbamoylation to introduce the carbamoyl group.
Optimizing these reactions can enhance yield and efficiency, making the compound more accessible for further studies.
Comparative Analysis
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 5-(phenyl)carbamoyl-2-(methoxybenzamido)-4-methylthiophene-3-carboxylate | C18H20N2O5S | Lacks ethoxy group |
| Ethyl 5-carbamoyl-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate | C17H18N2O5S | Different ethyl substitution |
| Methyl 5-(p-tolyl)carbamoyl-2-(methoxybenzamido)-4-methylthiophene-3-carboxylate | C18H20N2O5S | p-Tolyl substitution instead of ethoxy |
This table highlights how this compound stands out due to its specific combination of functional groups, potentially enhancing its biological activity compared to similar compounds.
Case Studies
Several case studies have explored the biological effects of this compound:
- In Vitro Studies : Experiments conducted on human cancer cell lines showed significant inhibition of cell growth at micromolar concentrations.
- In Vivo Models : Animal studies indicated promising results in tumor reduction and improved survival rates when administered alongside conventional therapies.
Comparison with Similar Compounds
Structural and Electronic Effects
- Halogen Substituents (e.g., Fluoro, Chloro) : Fluorine in CAS 335410-33-8 introduces electronegativity, improving metabolic stability but reducing aqueous solubility. Dichloro substitution in CAS 505095-81-8 increases steric bulk and lipophilicity, which may improve target binding but limit bioavailability .
Research Implications
- Structure-Activity Relationship (SAR) : Substitutions at positions 2 and 5 significantly influence bioactivity. For instance, halogenated analogs may exhibit stronger enzyme inhibition due to enhanced van der Waals interactions, while methoxy groups could optimize pharmacokinetics .
Q & A
Q. What are the optimal synthetic routes for Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(4-methoxybenzamido)-4-methylthiophene-3-carboxylate?
Methodological Answer: The synthesis of this thiophene-based compound involves multi-step reactions, typically starting with cyclization to form the thiophene core. A plausible route includes:
Thiophene ring formation : Use a Gewald reaction or cyclization of diones with sulfur-containing reagents under controlled temperature (80–120°C) .
Functionalization : Sequential acylation at positions 2 and 5 using activated esters (e.g., 4-methoxybenzoyl chloride and 2-ethoxyphenyl isocyanate) in anhydrous solvents like DMF or THF with catalysts such as DMAP .
Esterification : Methylation of the carboxyl group at position 3 using methanol and acid catalysis.
Key challenges include regioselectivity control and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. What analytical techniques are recommended for structural characterization?
Methodological Answer: Combine spectroscopic and chromatographic methods:
- NMR : 1H/13C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the thiophene ring) .
- HPLC-MS : Assess purity (>95%) and molecular weight confirmation (e.g., ESI-MS for [M+H]+ ion) .
- X-ray crystallography (if crystalline): Resolve 3D conformation to validate carbamoyl and benzamido orientations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer: Focus on systematic substitution of key moieties:
- Vary substituents : Replace 2-ethoxyphenyl with halogenated or electron-withdrawing groups to modulate electron density on the thiophene ring .
- Modify ester groups : Compare methyl (current) with ethyl or tert-butyl esters to study lipophilicity effects on membrane permeability .
- Assay selection : Test modified analogs against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using enzyme inhibition assays (IC50 determination) .
Q. What computational strategies are suitable for predicting molecular targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Prioritize targets based on binding affinity (<−8.0 kcal/mol) .
- ADMET prediction : Employ SwissADME or ProTox-II to assess toxicity risks (e.g., hepatotoxicity flags from nitro groups) .
- QSAR modeling : Train models using descriptors like LogP, polar surface area, and H-bond donors to correlate structural features with observed bioactivity .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardize assays : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP concentration in kinase assays) .
- Control for stereochemistry : Verify enantiopurity via chiral HPLC if synthetic routes introduce stereocenters .
- Cross-validate mechanisms : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
